molecular formula C11H15NOS B5801370 2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide

2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide

Cat. No.: B5801370
M. Wt: 209.31 g/mol
InChI Key: KYFFOQWUYFQHCH-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide is an organic compound with a molecular formula of C11H15NOS It is characterized by the presence of a sulfanyl group attached to an acetamide moiety, which is further connected to a dimethylphenyl group

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8-3-9(2)5-10(4-8)6-14-7-11(12)13/h3-5H,6-7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFFOQWUYFQHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide typically involves the reaction of 3,5-dimethylbenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: N-substituted acetamides

Scientific Research Applications

2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dimethylphenyl)methylsulfanyl]-N-(pyridin-2-ylmethyl)acetamide
  • N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide

Uniqueness

2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide is unique due to its specific structural features, such as the presence of both a dimethylphenyl group and a sulfanyl group attached to the acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide
Reactant of Route 2
2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide

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